
4-Chloro-5-(3-chlorophenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(3-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a nitrile group at the 3-position, a chlorine atom at the 4-position, and a 3-chlorophenyl group at the 5-position. It is a versatile compound with unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malononitrile, and ammonium acetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance the efficiency of the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions
4-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be oxidized to form carboxylic acids or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the nitrile group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the nitrile group.
Major Products
Substitution Products: Depending on the substituent introduced, products such as 4-hydroxy-5-(3-chlorophenyl)nicotinonitrile or 4-amino-5-(3-chlorophenyl)nicotinonitrile can be obtained.
Oxidation Products: Oxidation of the nitrile group yields 4-chloro-5-(3-chlorophenyl)nicotinic acid.
Reduction Products: Reduction of the nitrile group results in the formation of 4-chloro-5-(3-chlorophenyl)nicotinamide.
科学研究应用
4-Chloro-5-(3-chlorophenyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
相似化合物的比较
4-Chloro-5-(3-chlorophenyl)nicotinonitrile can be compared with other similar compounds, such as:
Nicotinonitrile: This compound has a similar pyridine ring structure but lacks the chlorine and phenyl substitutions.
3-Chlorobenzonitrile: This compound contains a benzene ring with a nitrile group and a chlorine atom. It is used in the synthesis of agrochemicals and pharmaceuticals.
4-Chloronicotinonitrile: This compound has a similar structure but lacks the phenyl substitution. It is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity, making it valuable for specialized applications in research and industry .
属性
分子式 |
C12H6Cl2N2 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |
InChI 键 |
NDQGZQWRZNWPIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


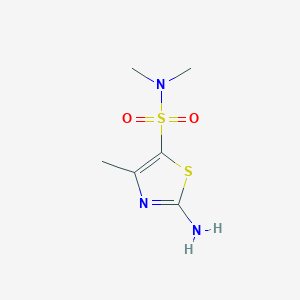


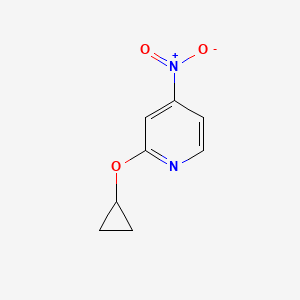
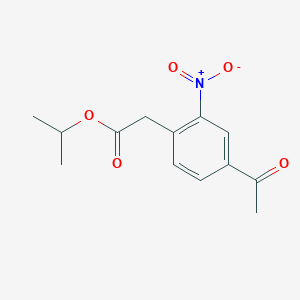
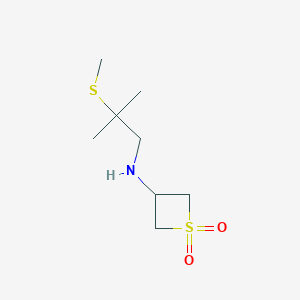
![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
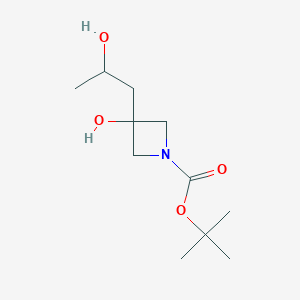
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
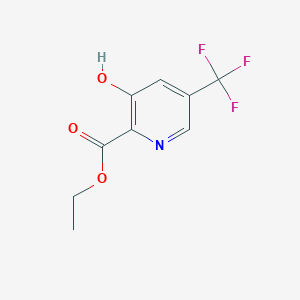
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
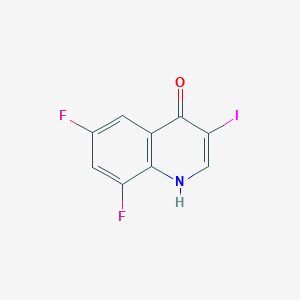
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
